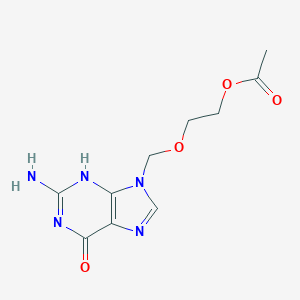

9-(2-Acetoxyethoxymethyl)guanine

Descripción general

Descripción

“9-(2-Acetoxyethoxymethyl)guanine” is a chemical compound with the molecular formula C10H13N5O4 and a molecular weight of 267.24 . It is also known as "Acyclovir Impurity A" .

Synthesis Analysis

The synthesis of “9-(2-Acetoxyethoxymethyl)guanine” can be achieved by reacting the sodium salt of N2-acetylguanine with 2-acetoxyethoxymethyl bromide . The reaction mixture obtained can be separated on a silica gel column and washed first with chloroform and then with chloroform/2% methanol .

Molecular Structure Analysis

The molecular structure of “9-(2-Acetoxyethoxymethyl)guanine” contains a total of 33 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(2-Acetoxyethoxymethyl)guanine” include a melting point of 242-244°C (dec.), a boiling point of 565.4°C at 760 mmHg, a density of 1.61±0.1 g/cm3 (Predicted), and a refractive index of 1.686 .

Aplicaciones Científicas De Investigación

Antiviral Drug

Acyclovir Acetate is an effective and selective antiviral drug . It is used to treat herpes viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) effectively, with little effect on normal cells .

Treatment of Herpes Simplex Virus (HSV)

It is mainly used to control the symptoms of HSV, which causes herpes simplex . Both orofacial and genital HSV have caused serious wide-spread infection in developed and developing countries, and more than one third of the population has clinically recurrent infections .

Treatment of Varicella-Zoster Virus (VZV)

Acyclovir Acetate is used to treat varicella-zoster virus (VZV; a type of herpes virus), which causes shingles and chickenpox .

Pharmacokinetic Studies

Acyclovir Acetate is used in pharmacokinetic studies. For example, a high performance liquid chromatography-photo-diode array detector (HPLC-PDA) bioanalytical method was developed for quantification of Acyclovir in rat plasma .

Development of Topical Formulations

Acyclovir Acetate is used in the development of topical formulations. The developed quantification method was applied for estimating pharmacokinetic (PK) parameters of Acyclovir loaded vesicular systems (ethosomes, elastic liposomes, colloidal solution, and solution) transdermally applied to rat skin .

Toxicology Studies

The study of its toxicology and the use of appropriate detection techniques to control its toxicity at safe levels are extremely important for medicine efforts and human health .

Mecanismo De Acción

Acyclovir Acetate, also known as “9-(2-Acetoxyethoxymethyl)guanine” or “9-(2’-ACETOXYETHOXYMETHYL)GUANINE”, is a synthetic acyclic nucleoside analogue . It is primarily used for the treatment of herpes simplex virus infections, chickenpox, and shingles .

Target of Action

Acyclovir Acetate primarily targets herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .

Mode of Action

Acyclovir Acetate works by selectively inhibiting the replication of the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase .

Biochemical Pathways

The monophosphate derivative of Acyclovir Acetate is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Pharmacokinetics

The bioavailability of Acyclovir Acetate after oral administration is approximately 15–20% . It is metabolized in the liver and has an elimination half-life of 2–4 hours . The majority of the drug (62–90%) is excreted unchanged in the urine .

Result of Action

The result of Acyclovir Acetate’s action is the decreased production of the virus’s DNA . This inhibits the replication of the virus, thereby treating the infection . It is generally used first line in the treatment of these viruses .

Action Environment

The action of Acyclovir Acetate can be influenced by various environmental factors. For instance, the presence of viral thymidine kinase is crucial for the conversion of Acyclovir Acetate to its monophosphate form . Additionally, the drug’s efficacy can be affected by the patient’s immune status, with immunocompromised patients potentially requiring higher doses or longer treatment durations .

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHAXLGAKQREIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145470 | |

| Record name | 9-(2-Acetoxyethoxymethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-Acetoxyethoxymethyl)guanine | |

CAS RN |

102728-64-3 | |

| Record name | 9-(2-Acetoxyethoxymethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Acetoxyethoxymethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[[2-(Acetyloxy)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-(2-ACETOXYETHOXYMETHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y16CE349S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

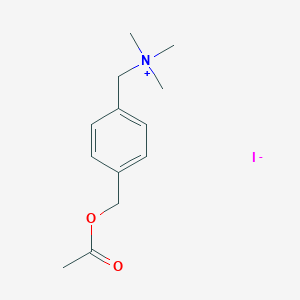

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the platinum complexes formed with 9-(2-Acetoxyethoxymethyl)guanine and how was their structure confirmed?

A1: The research highlights the synthesis and characterization of platinum complexes with 9-(2-Acetoxyethoxymethyl)guanine (monoacetylacyclovir) and related guanine derivatives []. These complexes are of interest due to the potential antitumor activity of platinum-based compounds and the biological relevance of modified guanine nucleosides. The crystal structure of the complex trans-[9-(2-acetoxyethoxymethyl)guanine-κN7]dichloro(η-ethylene)platinum(II) was determined using X-ray crystallography, revealing square planar coordination around the platinum atom involving the ethylene ligand, two chloride ions, and the N7 nitrogen of the guanine base []. This structural information provides valuable insights into the mode of binding and potential interactions of these complexes with biological targets.

Q2: Can you describe a synthetic route for producing 9-(2-Acetoxyethoxymethyl)guanine?

A2: One of the research articles outlines a method to synthesize a related compound, 2-[[2-(acetylamino)-6-oxo-1,6-dihydro-7H-purin-7-yl]methoxyl]ethyl acetate, which can be hydrolyzed to obtain 2-amino-7-[(2-hydroxyehoxy)methyl]-1,7-dihydro-6H-purin-6-one (also known as acyclovir) []. While the synthesis of 9-(2-Acetoxyethoxymethyl)guanine itself is not directly described, it's plausible that a similar condensation reaction using appropriately protected starting materials could be employed. Further investigation and optimization of reaction conditions might be needed to achieve the desired product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)